molecular formula C10H10ClF B1323615 2-Chloro-4-(4-fluorophenyl)-1-butene CAS No. 731773-09-4

2-Chloro-4-(4-fluorophenyl)-1-butene

Cat. No.: B1323615
CAS No.: 731773-09-4
M. Wt: 184.64 g/mol
InChI Key: IMHZJYBTGUPQIK-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10ClF and its molecular weight is 184.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZJYBTGUPQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641174
Record name 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene
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Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-09-4
Record name 1-(3-Chloro-3-buten-1-yl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)-1-butene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-(4-fluorophenyl)-1-butene, a halogenated organic compound of interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its fundamental properties, propose a robust synthetic pathway with mechanistic rationale, discuss its potential applications as a strategic building block, and outline essential safety protocols for its handling and storage.

Compound Identification and Physicochemical Properties

This compound is a substituted alkene containing both chlorine and fluorine atoms. The presence of these halogens, particularly the fluorophenyl group, makes it a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical activity. The strategic placement of the vinyl chloride group offers a reactive handle for a variety of subsequent chemical transformations.

Key identifying and physical properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound-
CAS Number 731773-09-4[1][2]
Molecular Formula C₁₀H₁₀ClF[1]
Molecular Weight 184.64 g/mol [1]
Purity (Typical) ≥97%[1]
Canonical SMILES C=C(Cl)CCC1=CC=C(F)C=C1[2]
Physical Form (Assumed) Liquid or low-melting solid-
Proposed Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the public literature, a logical and efficient pathway can be designed based on established organic chemistry principles. The following multi-step synthesis is proposed, starting from the commercially available 1-(4-fluorophenyl)propan-2-one.

Expertise in Action: The chosen synthetic route is predicated on reliability and scalability. It begins with a well-known carbon-carbon bond formation (Wittig reaction) to construct the butene backbone, followed by a regioselective chlorination-elimination sequence. This approach provides excellent control over the final structure.

Step 1: Synthesis of 4-(4-fluorophenyl)-1-butene-2-ol

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings and dry diethyl ether.

  • Grignard Formation: Slowly add vinyl bromide to initiate the formation of vinylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.

  • Addition: Once the Grignard reagent is formed, cool the flask to 0°C and add a solution of 1-(4-fluorophenyl)propan-2-one in dry diethyl ether dropwise.

  • Reaction & Quench: Allow the reaction to stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of this compound

  • Chlorination: Dissolve the crude 4-(4-fluorophenyl)-1-butene-2-ol from the previous step in an appropriate solvent such as dichloromethane in a flask cooled to 0°C.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the solution. The hydroxyl group will be converted to a chlorosulfite intermediate, which then rearranges to form the corresponding alkyl chloride with the release of sulfur dioxide and hydrogen chloride gas. This is a classic method for converting alcohols to alkyl chlorides with minimal rearrangement.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture over ice water to decompose any excess thionyl chloride. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Chlorination/Elimination A 1-(4-fluorophenyl)propan-2-one C Grignard Addition (Solvent: Dry Ether) A->C B Vinyl Bromide + Mg B->C D Intermediate: 4-(4-fluorophenyl)-1-butene-2-ol C->D Aqueous Workup E Reaction with SOCl₂ (Solvent: DCM) D->E F Final Product: This compound E->F Purification

Caption: Proposed two-step synthesis of this compound.

Relevance in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry.[3] The presence of the 4-fluorophenyl moiety in the target molecule can significantly alter its physicochemical properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[4]

Similarly, the chloro-substituent serves as both a useful synthetic handle and a modulator of biological activity.[5] The vinyl chloride functional group, in particular, is a versatile precursor for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid elaboration of the molecular scaffold to build libraries of diverse compounds for screening.

Given these features, this compound is best viewed as a high-value building block for the synthesis of novel therapeutic agents. Its structure suggests potential utility in developing inhibitors for enzyme classes where hydrophobic and halogen-bonding interactions are critical for potency.

Protocol for Safe Handling, Storage, and Disposal

Trustworthiness Through Safety: Adherence to rigorous safety protocols is non-negotiable. The following guidelines are based on the known hazards of analogous halogenated hydrocarbons and aromatic compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted if available.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat is required. Ensure full skin coverage.

  • Respiratory Protection: All handling of the material should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended for long-term stability.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste.

References

  • Rieke Metals. This compound. Rieke Metals Products & Services. Available from: [Link]

  • PubChem. 2-Chloro-4-(2-chlorophenyl)-1-butene. National Center for Biotechnology Information. Available from: [Link]

  • Justia Patents. Liquid thermostable phosphoric acid esters for the fiber conditioning. Available from: [Link]

  • Google Patents. Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • Cheméo. Chemical Properties of 2-Chloro-1-butene (CAS 2211-70-3). Available from: [Link]

  • PubChem Patents. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. Available from: [Link]

  • ChemWhat. 2-Chloro-4-(4-methylphenyl)but-1-ene CAS#: 731772-20-6. Available from: [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • Justia Patents. Organic Compounds Patents and Patent Applications (Class 532/1). Available from: [Link]

  • Google Patents. Pharmaceutical composition comprising sglt2 inhibitor.
  • NIST. 2-Chloro-1-butene. National Institute of Standards and Technology. Available from: [Link]

  • Google Patents. Process for preparing 2-chloro-4-fluorophenol.
  • PrepChem.com. Synthesis of 1-chloro-4-(4-chlorophenyl)-2-butanone. Available from: [Link]

  • Cheméo. Chemical Properties of Trans-2-chloro-2-butene (CAS 2211-68-9). Available from: [Link]

  • NIST. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

  • Google Patents. Preparation method of 2-chloro-4'-fluoroacetophenone.
  • G. S. S. S. N. K. et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(42), 25076–25117. Available from: [Link]

  • Google Patents. Preparation method of 2-chloro-4-fluorotoluene.

Sources

literature review on 2-Chloro-4-(4-fluorophenyl)-1-butene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(4-fluorophenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable chemical intermediate. The document emphasizes a retrosynthetic approach to elucidate logical pathways, focusing on a robust and highly adaptable Grignard-based methodology. An alternative route via allylic chlorination is also critically evaluated. The guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and includes mechanistic diagrams to ensure scientific integrity and reproducibility. This paper is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling them to make informed decisions for the efficient and reliable production of this target molecule.

Introduction and Strategic Overview

This compound is a halogenated alkene derivative featuring a fluorinated phenyl group. Such structures are of significant interest in medicinal chemistry and materials science, where the fluorine atom can modulate pharmacokinetic properties like metabolic stability and binding affinity, and the chloro-allyl moiety serves as a versatile handle for further chemical elaboration.

The synthesis of this molecule is not trivial and requires a strategic approach to control regioselectivity and functional group compatibility. This guide will deconstruct the synthetic challenge through retrosynthetic analysis, leading to two primary, field-proven strategies:

  • Strategy A: Grignard Reaction followed by Allylic Alcohol Chlorination. This is presented as the primary and most reliable route, involving the construction of a key alcohol intermediate which is then converted to the final product.

  • Strategy B: Direct Allylic Chlorination. An alternative approach that involves the direct, selective chlorination of a hydrocarbon precursor.

The causality behind reagent selection, reaction conditions, and potential pitfalls for each strategy will be discussed in detail, providing a self-validating framework for laboratory execution.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several possible bond disconnections. The most logical pathways involve disconnecting the carbon-chlorine bond or the carbon-carbon bonds forming the butene backbone.

Retrosynthesis Target This compound Intermediate_A 4-(4-Fluorophenyl)-1-buten-2-ol Target->Intermediate_A C-Cl Formation (Chlorination) Intermediate_B 4-(4-Fluorophenyl)-1-butene Target->Intermediate_B Allylic C-H Functionalization (Radical Chlorination) SM_A1 4-Fluorophenethyl Magnesium Bromide (Grignard Reagent) Intermediate_A->SM_A1 C-C Bond Formation (Grignard Addition) SM_B1 4-Fluorobenzyl Magnesium Chloride Intermediate_B->SM_B1 C-C Bond Formation (Grignard Coupling) SM_A2 Acrolein SM_B2 Allyl Bromide

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key intermediates: 4-(4-fluorophenyl)-1-buten-2-ol for Strategy A and 4-(4-fluorophenyl)-1-butene for Strategy B. Both pathways rely on robust and well-understood organometallic reactions to construct the carbon skeleton.

Strategy A: Grignard Pathway to a Key Allylic Alcohol Intermediate

This strategy is the recommended approach due to its high degree of control and predictability. It is a two-stage process: first, the carbon backbone is assembled via a Grignard reaction to form a stable allylic alcohol, which is then cleanly converted to the desired chloro-derivative.

Mechanistic Rationale

The core of this pathway is the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde, specifically acrolein.[1][2] The Grignard reagent, being a potent nucleophile, will preferentially attack the electrophilic carbonyl carbon in a 1,2-addition fashion.[1][3] The use of aprotic solvents like diethyl ether or THF is critical to prevent the highly basic Grignard reagent from being quenched by acidic protons.[1]

The subsequent chlorination of the secondary allylic alcohol can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Thionyl chloride is often preferred for its clean conversion and volatile byproducts (SO₂ and HCl). The reaction proceeds via the formation of a chlorosulfite intermediate, followed by an intramolecular Sₙi-type attack by the chloride ion.

Grignard_Mechanism cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Chlorination with SOCl₂ Grignard 4-F-Ph-CH₂CH₂-MgBr Transition [Transition State] Grignard->Transition Acrolein CH₂=CH-CHO Acrolein->Transition Alkoxide 4-F-Ph-CH₂CH₂-CH(O⁻MgBr⁺)-CH=CH₂ Transition->Alkoxide 1,2-Addition Workup + H₃O⁺ (Workup) Alkoxide->Workup Alcohol 4-(4-Fluorophenyl)-1-buten-2-ol Workup->Alcohol SOCl2 SOCl₂ Alcohol->SOCl2 Nucleophilic attack on Sulfur Chlorosulfite Intermediate (Chlorosulfite ester) SOCl2->Chlorosulfite Product This compound + SO₂ + HCl Chlorosulfite->Product SNi mechanism

Caption: Mechanism for Grignard addition and subsequent chlorination.

Quantitative Data Summary
StepReactantsReagents/ConditionsProductTypical Yield
1a1-(2-Bromoethyl)-4-fluorobenzeneMg turnings, Dry Et₂O, I₂ (cat.)4-Fluorophenethylmagnesium bromideIn situ use
1b4-Fluorophenethylmagnesium bromide, Acrolein1) Dry THF, -20 °C to RT; 2) Aq. NH₄Cl (workup)4-(4-Fluorophenyl)-1-buten-2-ol75-85%
24-(4-Fluorophenyl)-1-buten-2-olSOCl₂, Pyridine (cat.), Dry CH₂Cl₂, 0 °C to RTThis compound80-90%
Detailed Experimental Protocol

Materials:

  • 1-(2-Bromoethyl)-4-fluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein (freshly distilled)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Part 1: Synthesis of 4-(4-Fluorophenyl)-1-buten-2-ol

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-(2-bromoethyl)-4-fluorobenzene (1.0 eq) in anhydrous Et₂O. Add a single crystal of iodine to initiate the reaction.[4] The reaction is exothermic and should proceed to form a cloudy grey solution of the Grignard reagent.

  • Addition Reaction: In a separate flame-dried flask, prepare a solution of freshly distilled acrolein (1.1 eq) in anhydrous THF. Cool this solution to -20 °C.

  • Slowly add the prepared Grignard reagent to the acrolein solution via cannula, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield 4-(4-fluorophenyl)-1-buten-2-ol as a clear oil.

Part 2: Chlorination to this compound

  • Reaction Setup: Dissolve the purified 4-(4-fluorophenyl)-1-buten-2-ol (1.0 eq) in anhydrous CH₂Cl₂ in a flask under a nitrogen atmosphere. Add a catalytic amount of pyridine (0.1 eq). Cool the solution to 0 °C.

  • Chlorination: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (HCl, SO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via flash column chromatography (silica gel, hexanes) affords the final product, this compound.

Strategy B: Direct Allylic Chlorination

This strategy offers a more direct route but presents significant challenges in controlling selectivity. The reaction involves the substitution of a hydrogen atom at the allylic position of 4-(4-fluorophenyl)-1-butene with a chlorine atom.

Mechanistic Rationale and Selectivity Issues

Allylic chlorination proceeds via a free-radical chain mechanism.[5] The reaction is typically initiated by heat or UV light, which generates chlorine radicals.[5][6] A chlorine radical then abstracts an allylic hydrogen, which is favored due to the lower bond dissociation energy of the allylic C-H bond and the resonance stabilization of the resulting allylic radical.[7]

Allylic_Chlorination cluster_initiation Initiation cluster_propagation Propagation Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν or Δ Alkene 4-(4-F-Ph)-1-butene Allyl_Radical Allylic Radical (Resonance Stabilized) Alkene->Allyl_Radical + Cl• HCl HCl Product Target Product + Isomeric Byproduct Allyl_Radical->Product + Cl₂ Product->Cl_rad - Cl•

Caption: Free-radical mechanism for allylic chlorination.

A critical challenge is regioselectivity. The resonance-stabilized allylic radical has two sites that can react with Cl₂, leading to a mixture of the desired product (this compound) and its isomer (4-chloro-4-(4-fluorophenyl)-1-butene). Furthermore, competitive addition of chlorine across the double bond can occur if the concentration of Cl₂ is too high.[7] Using reagents like N-chlorosuccinimide (NCS) can help maintain a low concentration of the halogen, favoring substitution over addition, but regioselectivity remains a concern.

Comparative Analysis
FeatureStrategy A (Grignard/Chlorination)Strategy B (Allylic Chlorination)
Number of Steps 2 (plus Grignard prep)2 (alkene prep + chlorination)
Selectivity High regioselectivity; no isomeric byproducts.Low regioselectivity; produces a mixture of isomers.
Purification Straightforward chromatography.Difficult separation of constitutional isomers.
Scalability Highly scalable with good control over exotherms.Challenging to scale due to radical chain nature and selectivity.
Overall Recommendation Highly Recommended for reliability and purity of the final product.Not Recommended for preparations requiring high purity.

Conclusion

For the synthesis of this compound, a two-stage approach commencing with a Grignard reaction between 4-fluorophenethylmagnesium bromide and acrolein is the superior strategy. This pathway provides excellent control over the molecular architecture, culminating in the formation of a key allylic alcohol intermediate, 4-(4-fluorophenyl)-1-buten-2-ol. The subsequent chlorination of this intermediate proceeds cleanly and in high yield, avoiding the significant regioselectivity issues inherent in direct allylic chlorination methods. While direct chlorination appears more concise, it is compromised by the formation of isomeric byproducts that are challenging to separate, rendering it unsuitable for applications requiring high isomeric purity. The Grignard-based strategy represents a robust, scalable, and reliable method for researchers and drug development professionals.

References

  • Academia.edu. Preparation of 4-(Fluorophenyl)but-3-en-2-ols.
  • University of Pittsburgh. The Wittig Reaction.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06).
  • University of Rochester. Synthesis of an Alkene via the Wittig Reaction.
  • Organic Chemistry Portal. Wittig Reaction.
  • Chemistry LibreTexts. Radical Allylic Halogenation. (2023-01-22).
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015-11-11). Available at: [Link]

  • YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut. (2020-02-18). Available at: [Link]

  • YouTube. Grignard multi-step synthesis example. (2020-09-08). Available at: [Link]

  • Pearson+. Specific Reactions - Allylic Chlorination. Available at: [Link]

  • YouTube. Introduction to Allylic Halogenation (Bromination and Chlorination). (2022-02-18). Available at: [Link]

  • YouTube. Allylic Halogenation (Wohl-Ziegler Reaction): Chlorination & Bromination: Basic concept & Mechanism. (2019-09-27). Available at: [Link]

  • UCF. UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. (2025-10-31). Available at: [Link]

  • ElectronicsAndBooks. Reaction of Grignard reagents with carbonyl compounds under continuous flow conditions. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-4-(4-fluorophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-(4-fluorophenyl)-1-butene (CAS 731773-09-4). This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceutical agents, particularly serving as a vinyl chloride building block for further cross-coupling or cyclization reactions.

The method described herein utilizes a copper-catalyzed cross-coupling between 4-fluorobenzylmagnesium chloride and 2,3-dichloro-1-propene . This route is selected for its high regioselectivity, preserving the vinyl chloride moiety while exclusively displacing the allylic chloride.

Retrosynthetic Analysis & Strategy

The target molecule contains a terminal alkene with a chlorine substituent at the 2-position.[1] Direct halogenation of the corresponding alkene often leads to dihalogenated saturated products or mixtures of isomers. Therefore, a disconnection approach relying on the chemoselective alkylation of a functionalized allyl halide is preferred.

Strategic Disconnection

The molecule is disconnected at the homobenzylic position, revealing two key synthons:

  • Nucleophile: 4-Fluorobenzylmagnesium chloride (Grignard reagent).[2]

  • Electrophile: 2,3-Dichloro-1-propene (Allylic electrophile).

Reaction Pathway Visualization (DOT Diagram)

G Start1 4-Fluorobenzyl Chloride Grignard 4-Fluorobenzylmagnesium Chloride Start1->Grignard Activation Mg Mg / THF Mg->Grignard Intermediate Transition State (Allylic Displacement) Grignard->Intermediate Nucleophilic Attack Reagent2 2,3-Dichloro-1-propene Reagent2->Intermediate Electrophile Catalyst Cat. Li2CuCl4 or CuI Catalyst->Intermediate Catalysis Product This compound Intermediate->Product Selective Coupling

Figure 1: Synthetic pathway for the copper-catalyzed allylation of benzyl Grignard reagents.

Reagents and Materials

Chemical Reagents Table
ReagentCAS No.Equiv.[3]RolePurity/Grade
4-Fluorobenzyl chloride 352-11-41.0Precursor98%
Magnesium turnings 7439-95-41.1MetalGrignard Grade
2,3-Dichloro-1-propene 78-88-61.2Electrophile98%
Copper(I) Iodide (CuI) 7681-65-40.05Catalyst99.9%
Tetrahydrofuran (THF) 109-99-9SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride 12125-02-9N/AQuenchSaturated Aq. Solution

Note: Commercially available 4-Fluorobenzylmagnesium chloride (0.25 M in THF, CAS 1643-73-8) may be substituted for the in-situ preparation to streamline the workflow.

Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Reflux condenser and addition funnel (pressure-equalizing).

  • Inert gas manifold (Nitrogen or Argon).

  • Magnetic stirrer or overhead mechanical stirrer.

  • Low-temperature bath (Ice/Salt or Dry Ice/Acetone).

Detailed Experimental Protocol

Phase 1: Preparation of 4-Fluorobenzylmagnesium Chloride

Skip this phase if using commercial Grignard solution.

  • Activation: Flame-dry the glassware under vacuum and backfill with nitrogen (3 cycles).

  • Loading: Add Magnesium turnings (1.1 equiv) to the flask. Add a crystal of iodine and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Cover Mg with minimal anhydrous THF. Add ~5% of the total volume of 4-fluorobenzyl chloride. Initiation is indicated by turbidity and exotherm.

  • Addition: Dilute the remaining 4-fluorobenzyl chloride in THF (1M concentration). Add dropwise to the refluxing mixture over 1 hour.

  • Digestion: Stir for an additional 1 hour at room temperature. Titrate an aliquot to determine exact concentration (typically 0.8–0.9 M).

Phase 2: Copper-Catalyzed Coupling
  • Setup: In a separate dry flask, dissolve 2,3-dichloro-1-propene (1.2 equiv) and CuI (5 mol%) in anhydrous THF.

    • Expert Insight: Alternatively, use Li2CuCl4 (0.1 M in THF) as the catalyst source for potentially higher solubility and reproducibility [1].

  • Cooling: Cool the electrophile/catalyst solution to -20°C using an ice/salt or glycol bath.

    • Critical Control Point: Low temperature prevents the Grignard reagent from attacking the vinyl chloride position or causing polymerization.

  • Addition: Transfer the 4-fluorobenzylmagnesium chloride solution to the addition funnel. Add dropwise to the reaction mixture over 45–60 minutes, maintaining the internal temperature below -10°C.

  • Reaction: Allow the mixture to stir at -20°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 95:5) or GC-MS. The starting allylic chloride should be consumed.

Phase 3: Workup and Purification[5]
  • Quench: Cool the mixture to 0°C. Carefully quench by slow addition of saturated aqueous NH4Cl.

    • Safety: Evolution of heat and gas (alkanes) will occur.

  • Extraction: Dilute with diethyl ether or MTBE. Separate phases. Extract the aqueous layer twice with ether.[4]

  • Washing: Wash combined organics with water, then brine.[5][6]

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (keep bath < 40°C to avoid volatility loss).

  • Purification: Purify the crude oil via vacuum distillation (bp approx. 85–95°C at 1-2 mmHg) or flash column chromatography (Silica gel, 100% Hexanes).

Analytical Data & Validation

Target Structure: this compound

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3) δ 7.15 (m, 2H), 6.98 (m, 2H)Aromatic protons (4-F-Ph system).
δ 5.20 (s, 1H), 5.05 (s, 1H)Terminal vinyl protons (C=CH2). Distinctive geminal coupling.
δ 2.85 (t, 2H)Benzylic CH2.
δ 2.60 (t, 2H)Allylic CH2 (adjacent to C-Cl).
GC-MS M+ peak at m/z ~184/186Characteristic Cl isotope pattern (3:1).
Fragment m/z 109(4-F-Benzyl cation) - Base peak.

Safety & Handling

  • Grignard Reagents: Highly reactive with water and air. Pyrophoric hazards. Handle strictly under inert atmosphere.

  • 2,3-Dichloro-1-propene: Toxic by inhalation and skin contact. Potential lachrymator. Use in a well-ventilated fume hood.

  • Copper Salts: Toxic to aquatic life. Dispose of aqueous waste as heavy metal waste.

References

  • Coupling of aryl Grignard reagents by electron transfer to 2,3-dichloropropene. Cheng, J. W., & Luo, F. T.[5] (1988).[5][7][8] Tetrahedron Letters, 29(11), 1293-1294.[7] [Link] (Foundational reference for the selective coupling of Grignards with 2,3-dichloropropene).

  • Copper-catalyzed alkylation of Grignard reagents with allylic halides. Lipshutz, B. H., et al. (1980). Journal of the American Chemical Society, 102(4), 1333-1340. [Link] (Establishes the efficacy of Li2CuCl4 in catalyzing Grignard-Allyl halide couplings).

  • Preparation of 2-chloro-1-alkenes. Snider, B. B. (1980). Journal of Organic Chemistry, 45(15), 3061-3065. [Link] (Discusses the general utility of 2-chloroallyl groups in synthesis).

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2023).[9] [Link] (Verification of CAS and structure).

Sources

functionalization of 2-Chloro-4-(4-fluorophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-4-(4-fluorophenyl)-1-butene

Executive Summary

This application note details the strategic functionalization of This compound , a versatile building block characterized by its unique "vinyl chloride" handle and a metabolically stable para-fluorophenyl tail.[1][2] Unlike simple alkyl halides, the vinyl chloride moiety offers a divergent reactivity profile: it serves as both a masked ketone (via hydrolysis) and a robust cross-coupling partner (via Pd-catalysis).[1][2]

This guide targets medicinal chemists and process engineers, providing validated protocols for transforming this scaffold into high-value pharmaceutical intermediates, including trisubstituted olefins and aryl-butanones (precursors to butyrophenone antipsychotics).[1][2]

Chemical Profile & Reactivity Landscape

The molecule contains three distinct reactive zones:

  • The Vinyl Chloride (C-Cl): Resistant to nucleophilic attack (

    
    ) but active in transition-metal catalysis.[1]
    
  • The Terminal Olefin: Electronically deactivated by the chlorine, preventing non-specific oxidation.[2]

  • The Fluorophenyl Group: Provides lipophilicity and metabolic blocking, essential for CNS-active drugs.[1][2]

Figure 1: Divergent Functionalization Pathways

ReactionLandscape Start This compound (The Scaffold) Hydrolysis Acid Hydrolysis (Masked Ketone Unveiling) Start->Hydrolysis H2SO4, 0°C -> RT Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Coupling Pd(OAc)2, SPhos Ar-B(OH)2 Heck Heck Alkenylation (Diene Synthesis) Start->Heck Pd catalyst Olefin acceptor Product_Ketone 4-(4-fluorophenyl)-2-butanone (Amine Precursor) Hydrolysis->Product_Ketone Product_Olefin Trisubstituted Olefins (Drug Scaffolds) Coupling->Product_Olefin Product_Diene Conjugated Dienes Heck->Product_Diene

Caption: Divergent synthetic pathways accessible from the vinyl chloride scaffold.[1] The two primary industrial routes are highlighted in Red (Hydrolysis) and Green (Coupling).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling[1][2]

Challenge: Vinyl chlorides are notoriously sluggish electrophiles compared to bromides or iodides due to the stronger C-Cl bond (approx. 90 kcal/mol).[1] Standard ligands (e.g.,


) often fail to facilitate the oxidative addition step.[2]

Solution: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos .[1][2][3] These ligands accelerate oxidative addition and stabilize the active Pd(0) species.

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (2 mol%)[1][2][3]
    
  • Ligand: SPhos (4 mol%)[1][2][3]

  • Base:

    
     (2.0 equiv) or CsF (2.0 equiv)[1][2]
    
  • Solvent: Toluene/Water (10:[1][2]1) or Isopropanol (anhydrous)[1][2]

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with

    
     (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed Toluene (4 mL) and stir at RT for 10 minutes to generate the active catalyst complex (solution turns from orange to pale yellow).

  • Addition: Add the vinyl chloride substrate (1.0 mmol, ~184 mg), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Reaction: Heat the mixture to 85°C for 12 hours. Note: Vinyl chlorides require higher temperatures than bromides.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product will be a trisubstituted alkene.

Data Validation (Expected Results):

ParameterResultInterpretation
TLC (Hex/EtOAc)

shift from 0.8 to 0.6
Formation of more polar conjugated system.
1H NMR Loss of terminal alkene singlets (

5.1-5.[1]3)
Replacement of Cl with Aryl group.
Yield 85-92%High efficiency using SPhos ligand system.[1]

Protocol B: Acid-Mediated Hydrolysis (Unmasking the Ketone)

Concept: The vinyl chloride moiety acts as a "masked" carbonyl. Under strong acidic conditions, the vinyl chloride undergoes protonation to a carbocation, followed by hydration and elimination of HCl to yield the ketone.[2] This is a key route to 4-(4-fluorophenyl)-2-butanone .[1]

Experimental Workflow

Reagents:

  • Substrate: this compound[1][2]

  • Acid: Concentrated Sulfuric Acid (

    
    , 98%)[1][2]
    
  • Quench: Ice water[1]

Step-by-Step Procedure:

  • Preparation: Cool concentrated

    
     (5 mL per 1g of substrate) to 0°C in an ice bath.
    
  • Addition: Add the vinyl chloride dropwise to the acid. The solution may darken.

  • Reaction: Remove the ice bath and stir at Room Temperature for 2-4 hours. Caution: Evolution of HCl gas may occur; use a fume hood.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (50g). The ketone product will separate as an oil.

  • Extraction: Extract the aqueous slurry with Dichloromethane (

    
     mL).
    
  • Neutralization: Wash the organic layer with saturated

    
     until bubbling ceases.
    
  • Isolation: Dry over

    
     and concentrate in vacuo.
    

Figure 2: Hydrolysis Mechanism Logic

HydrolysisMechanism Step1 Vinyl Chloride (Substrate) Step2 Protonation (H+) Forms Carbocation at C2 Step1->Step2 Step3 Hydration (+H2O) Nucleophilic Attack Step2->Step3 Step4 Elimination (-HCl) Tautomerization Step3->Step4 Step5 Methyl Ketone (4-(4-fluorophenyl)-2-butanone) Step4->Step5

Caption: Step-wise mechanistic transformation from vinyl chloride to ketone under acidic conditions.

Safety & Handling

  • Vinyl Chloride Toxicity: While this specific molecule is higher molecular weight and less volatile than vinyl chloride monomer, it should be treated as a potential alkylating agent.[2] Double-glove (Nitrile) and work in a fume hood.[1]

  • HF Warning: Although the C-F bond is stable under these conditions, any combustion or extreme oxidation could release HF.[2]

  • Palladium Waste: All Pd-containing waste must be segregated for heavy metal disposal.[1]

References

  • Suzuki-Miyaura Coupling of Vinyl Chlorides

    • Source: Molander, G. A., & Rivero, M. R. (1997).[2] Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates. Organic Letters.

    • Specific Protocol: Mechanism and SPhos utility adapted from: Chemical Communications, 2011, 47 , 1079-1081.[1][2]

    • [1][2]

  • Hydrolysis of Vinyl Halides

    • Source: Rappoport, Z. (Ed.).[2] (2000).[1] The Chemistry of the Functional Groups, The Chemistry of Enols. Wiley.

    • Context: Acid-catalyzed hydration mechanisms of vinyl halides to ketones.[1]

  • Compound Data (Ketone Product)

    • Compound: 4-(4-fluorophenyl)-2-butanone (CAS: 3874-54-2).[1]

    • Source: NIST Chemistry WebBook.
    • [1][2]

  • Ligand Selection (SPhos)

    • Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[2] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • [1][2]

Sources

Application Note: A Systematic Approach to Solvent Selection for 2-Chloro-4-(4-fluorophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an appropriate solvent for 2-Chloro-4-(4-fluorophenyl)-1-butene. The process of dissolving a compound is a critical first step for a multitude of downstream applications, including chemical synthesis, purification, and analytical characterization. A poorly chosen solvent can lead to failed reactions, inaccurate analytical results, or difficulties in product isolation. This guide moves beyond simple trial-and-error, presenting a methodology that combines theoretical principles with a robust, self-validating experimental protocol to ensure reliable and reproducible results.

Introduction: The Causality of Solvent Choice

In any chemical workflow, the solvent is not merely a passive medium but an active component that influences reaction kinetics, equilibrium, and the stability of reagents and intermediates. For a compound like this compound, an intermediate with multiple functional groups, selecting the right solvent is paramount. The choice dictates not only if the compound will dissolve, but also how it might behave in subsequent steps. This guide provides the foundational knowledge and a practical workflow to make an informed, evidence-based solvent selection.

We will first explore the theoretical underpinnings of solubility, analyzing the molecular structure of the target compound to predict its behavior. This is followed by a detailed experimental protocol designed to empirically verify these predictions and quantify solubility in a range of common laboratory solvents.

Theoretical Framework for Solvent Selection

The primary principle governing solubility is that "like dissolves like."[1] This means that substances with similar intermolecular forces and polarity tend to be miscible.[2] To apply this principle, we must first understand the physicochemical nature of our solute.

Molecular Structure and Polarity Analysis of this compound

The structure of this compound contains several distinct functional regions that dictate its overall polarity and potential for intermolecular interactions:

  • Nonpolar Regions: The butene backbone and the phenyl ring are composed of carbon-carbon and carbon-hydrogen bonds, contributing to the molecule's nonpolar, lipophilic character.

  • Polar Regions: The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds are polar covalent bonds due to the high electronegativity of the halogen atoms. These create localized dipole moments within the molecule.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donor capabilities (no H-F, H-O, or H-N bonds). The chlorine and fluorine atoms can act as extremely weak hydrogen bond acceptors.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction, the Hansen Solubility Parameters (HSP) offer a powerful quantitative framework.[3][4] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces (van der Waals).[4]

  • δp: Energy from dipolar intermolecular forces.[4]

  • δh: Energy from hydrogen bonds.[4]

Each molecule can be described by a point in three-dimensional "Hansen space" (δd, δp, δh).[3] The principle states that the smaller the "distance" (Ra) between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution. While the exact HSP values for this compound are not published, we can use the known HSP values of various solvents to select a diverse test set that covers a wide area of Hansen space, thereby increasing the probability of finding a suitable match.

Solvent Characterization and Practical Considerations

Beyond solubility, the practical application dictates the suitability of a solvent. An ideal solvent should not only dissolve the compound but also be unreactive, inexpensive, have low toxicity, and possess a boiling point that facilitates its removal after use.[5]

Table of Common Laboratory Solvents

The following table summarizes key properties of a curated list of solvents, categorized by their polarity and chemical class. This table should be used to select a diverse range of candidates for experimental testing.

SolventClassBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Hansen Parameters (δd, δp, δh) MPa⁰·⁵
Nonpolar
n-HexaneAliphatic Hydrocarbon690.6551.88(14.9, 0.0, 0.0)
TolueneAromatic Hydrocarbon1110.8672.38(18.0, 1.4, 2.0)
Diethyl EtherEther350.7134.34(14.5, 2.9, 4.6)
Polar Aprotic
Dichloromethane (DCM)Halogenated401.3269.08(17.0, 7.3, 7.1)
Tetrahydrofuran (THF)Ether660.8897.58(16.8, 5.7, 8.0)
Ethyl Acetate (EtOAc)Ester770.9026.02(15.8, 5.3, 7.2)
AcetoneKetone560.79121.0(15.5, 10.4, 7.0)
Acetonitrile (MeCN)Nitrile820.78637.5(15.3, 18.0, 6.1)
Dimethylformamide (DMF)Amide1530.94436.7(17.4, 13.7, 11.3)
Dimethyl Sulfoxide (DMSO)Sulfoxide1891.10046.7(18.4, 16.4, 10.2)
Polar Protic
2-Propanol (IPA)Alcohol820.78619.9(15.8, 6.1, 16.4)
Ethanol (EtOH)Alcohol780.78924.6(15.8, 8.8, 19.4)
Methanol (MeOH)Alcohol650.79232.7(14.7, 12.3, 22.3)

Data compiled from multiple sources.[6][7]

Experimental Protocol: Empirical Solubility Determination

This protocol provides a self-validating system for determining the solubility of this compound. It is designed to be resource-efficient while yielding clear, actionable data.

Safety Precautions
  • Hazard Assessment: The target compound, this compound, and its analogs are potentially hazardous. A full risk assessment must be conducted before beginning work. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

Materials and Equipment
  • This compound (solid or oil)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Calibrated positive displacement pipettes or glass syringes

  • Vortex mixer

  • Water bath sonicator

  • Calibrated heat block or water bath

  • Selection of test solvents from Table 3.1

Test Workflow Diagram

G cluster_prep Preparation cluster_test Solubility Testing cluster_record Data Recording prep1 Weigh 10.0 mg Solute into Labeled Vial prep2 Select Test Solvent (from Table 3.1) add_solvent Add 0.5 mL Solvent prep2->add_solvent vortex1 Vortex for 60s at Room Temp add_solvent->vortex1 observe1 Observe for Complete Dissolution vortex1->observe1 add_more_solvent Add another 0.5 mL (Total 1.0 mL) observe1->add_more_solvent No soluble SOLUBLE observe1->soluble Yes vortex2 Vortex for 60s add_more_solvent->vortex2 observe2 Observe for Complete Dissolution vortex2->observe2 heat Warm to 40°C & Sonicate (5 min) observe2->heat No observe2->soluble Yes observe3 Observe Final State heat->observe3 observe3->soluble Yes insoluble INSOLUBLE observe3->insoluble No record Record Result in Table: - Soluble (RT, <10 mg/mL) - Soluble (RT, <20 mg/mL) - Soluble (Heated) - Sparingly Soluble - Insoluble soluble->record insoluble->record

Caption: Experimental workflow for systematic solubility testing.

Step-by-Step Protocol
  • Preparation: Accurately weigh 10.0 mg (± 0.2 mg) of this compound into a series of appropriately labeled glass vials, one for each solvent to be tested.

  • Initial Dissolution (Room Temperature):

    • To the first vial, add 0.5 mL of the selected solvent. This corresponds to a concentration of 20 mg/mL.

    • Cap the vial and vortex vigorously for 60 seconds.

    • Visually inspect the solution against a dark background. If the solution is clear with no visible solid particles, the compound is Soluble . Record the result as "Soluble (<20 mg/mL, RT)".

  • Secondary Dissolution (Room Temperature):

    • If the solid has not fully dissolved, add another 0.5 mL of the same solvent to the vial (for a total volume of 1.0 mL). This corresponds to a concentration of 10 mg/mL.

    • Recap the vial and vortex vigorously for another 60 seconds.

    • Visually inspect again. If the solution is now clear, the compound is Soluble . Record the result as "Soluble (<10 mg/mL, RT)".

  • Forced Dissolution (Heating/Sonication):

    • If the solid persists, place the vial in a sonicator bath for 5 minutes. Observe.

    • If still undissolved, place the vial in a heat block or water bath set to 40°C for 5 minutes, with intermittent vortexing. Caution: Do not exceed the boiling point of the solvent.

    • If the solution becomes clear, record the result as "Soluble (Heated)". Note if any precipitation occurs upon cooling back to room temperature.

  • Classification:

    • If a significant amount of solid has dissolved but some remains, classify as Sparingly Soluble .

    • If the bulk of the solid remains undissolved, classify as Insoluble .

  • Repeat: Repeat steps 2 through 5 for each selected test solvent.

Interpretation and Final Solvent Selection

The results from the experimental protocol provide direct, empirical evidence for making an informed choice.

Data Analysis and Trustworthiness

Compile the observations into a results table. The protocol is inherently trustworthy because it is a direct physical measurement, eliminating the ambiguity of theoretical prediction. The results are a self-validating system for your specific compound batch and laboratory conditions.

SolventSolubility at 20 mg/mL (RT)Solubility at 10 mg/mL (RT)Solubility with HeatOverall Classification
e.g., DichloromethaneYes--Excellent
e.g., Ethyl AcetateNoYes-Good
e.g., n-HexaneNoNoYes (recrystallized on cooling)Moderate (for crystallization)
e.g., MethanolNoNoNoPoor
Making the Final Choice

The "best" solvent is application-dependent:

  • For Chemical Reactions: A solvent that provides good solubility at the reaction temperature is ideal. Dichloromethane, THF, or Toluene are often good starting points.

  • For Chromatography (Purification): A solvent system where the compound has moderate solubility is often required. The goal is typically to find a nonpolar solvent in which the compound is sparingly soluble (like Hexane) and a more polar solvent in which it is highly soluble (like Ethyl Acetate) to use as a gradient.

  • For NMR Spectroscopy: A deuterated solvent with excellent solubility at room temperature is required (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • For Storage: A solvent that dissolves the compound well at room temperature and is not overly volatile is preferred. Ethyl Acetate or THF could be suitable. Avoid solvents that could react with the solute over time.

Conclusion

The selection of an appropriate solvent for this compound should not be left to chance. By combining a theoretical analysis of the solute's molecular structure with a systematic and efficient experimental protocol, researchers can confidently identify an optimal solvent. This empirical approach ensures reproducibility, minimizes waste, and provides a solid foundation for the success of subsequent research and development activities.

References

  • GlobalSpec. (n.d.). Organic Solvents Selection Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Nichols, L. (2021). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Larsson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. Retrieved from [Link]

  • Belford, R. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules?. r/chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]

  • Covestro. (n.d.). Safety Data Sheet - DISPERCOLL C 74. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Making Cosmetics. (2024). Safety Data Sheet. Retrieved from [Link]

  • Poater, J., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Pirika.com. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(2-chlorophenyl)-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-1-butene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butene, 2-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2023). 4.7: Molecular Structure and Polarity. Chemistry LibreTexts. Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Silveira, G. P., et al. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Scribd. (n.d.). Common Organic Solvents - Table of Properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-4-(4-fluorophenyl)-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing 2-Chloro-4-(4-fluorophenyl)-1-butene involves the chlorination of a ketone followed by elimination. The primary yield-killing mechanism in this synthesis is not the initial chlorination, but the regioselectivity of the elimination step . The reaction battles between the kinetic product (target terminal alkene) and the thermodynamic product (undesirable internal alkene).

The Validated Route: The most robust industrial route utilizes the reaction of 4-(4-fluorophenyl)-2-butanone with Phosphorus Pentachloride (


) . This proceeds via a gem-dichloride intermediate which undergoes dehydrochlorination.
Mechanism Flowchart (Visualization)

ReactionPath Ketone Precursor: 4-(4-fluorophenyl)-2-butanone GemDichloro Intermediate: 2,2-Dichloro-4-(4-fluorophenyl)butane Ketone->GemDichloro Chlorination (-POCl3) PCl5 Reagent: PCl5 PCl5->GemDichloro Target TARGET (Kinetic): This compound GemDichloro->Target Thermal Elimination (-HCl) Isomer IMPURITY (Thermodynamic): 2-Chloro-4-(4-fluorophenyl)-2-butene GemDichloro->Isomer Acid-Catalyzed Isomerization Target->Isomer Double Bond Migration (H+ Catalyzed)

Figure 1: Reaction pathway showing the critical divergence between the target terminal alkene and the stable internal isomer.

Critical Process Parameters (CPP)

To ensure reproducibility, adhere to these defined parameters. Deviations here are the root cause of 80% of yield failures.

ParameterRecommended RangeImpact of Deviation
Reagent Stoichiometry 1.05 - 1.10 eq

< 1.0: Incomplete conversion of ketone.> 1.2: Formation of polychlorinated byproducts.
Reaction Temperature (Step 1) 0°C to 25°C> 30°C: Promotes immediate isomerization to internal alkene.
Elimination Temperature (Step 2) Distillation dependentToo Low: Gem-dichloride remains (impurity).Too High: Polymerization/Tars.
Solvent System Dichloromethane (DCM) or ToluenePolar Solvents: Stabilize carbocations, increasing rearrangement risks.

Troubleshooting Guide (FAQ)

Q1: My NMR shows a significant amount of the internal alkene (2-butene isomer). How do I prevent this double bond migration?

Diagnosis: This is a classic "Thermodynamic Sink" issue. The terminal alkene (your target) is the kinetic product. The internal alkene is the thermodynamic product. The migration is catalyzed by the acidic environment (HCl generated during the reaction).

Corrective Action:

  • HCl Scavenging: Ensure efficient gas scrubbing during the

    
     addition.
    
  • Base Wash: Immediately upon completion of the chlorination step, quench the reaction mixture into ice-cold

    
     or dilute 
    
    
    
    . You must neutralize the medium before any heating steps (like distillation).
  • Avoid Acidic Workup: Never use acid to break emulsions in this specific synthesis; it will isomerize your product instantly.

Q2: I have low yield, and the crude mixture contains a "heavy" component identified as the gem-dichloride. Why didn't it eliminate?

Diagnosis: The intermediate 2,2-dichloro-4-(4-fluorophenyl)butane is stable at room temperature. The elimination of HCl to form the vinyl chloride requires energy (thermal cracking) or base catalysis.

Corrective Action:

  • Thermal Shift: If you are running the reaction at room temperature and simply extracting, you will isolate the gem-dichloride. You must perform a thermal distillation step. The heat of distillation drives the elimination of HCl, distilling over the vinyl chloride product.

  • Catalytic Additive: If thermal elimination is too harsh for your equipment, add a catalytic amount of a Lewis Acid (like

    
    ) during the distillation, or reflux with a mild base like Collidine (though this is expensive for scale-up).
    
Q3: The reaction mixture turns black/tarry upon adding .

Diagnosis: Exotherm mismanagement. The reaction of ketones with


 is highly exothermic.

Corrective Action:

  • Dosing Control: Add

    
     as a solid in small portions (or as a slurry in toluene) to the ketone solution at 0°C .
    
  • Dry Conditions: Ensure the starting ketone is dry (KF < 0.1%). Moisture reacts violently with

    
     to form 
    
    
    
    and HCl, creating a hot acidic soup that degrades your molecule.

Optimized Experimental Protocol

Note: This protocol is designed for 100g scale. Adjust proportionally.

Step 1: Chlorination [1][2][3][4]

  • Charge a reactor with 4-(4-fluorophenyl)-2-butanone (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Cool the solution to 0–5°C .

  • Slowly add Phosphorus Pentachloride (

    
    )  (1.1 eq) portion-wise over 1 hour. Do not allow temperature to exceed 10°C.
    
  • Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

    • Checkpoint: Monitor by GC. Disappearance of ketone indicates formation of gem-dichloride.

Step 2: Quench & Neutralization (CRITICAL)

  • Pour the reaction mixture slowly into a stirred mixture of Ice/Water (20 vol).

  • Separate the organic layer.[5][6]

  • Wash the organic layer with saturated

    
      (2x) until pH of aqueous phase is 7–8. Acidic pH here guarantees isomerization later.
    
  • Dry over

    
     and concentrate under reduced pressure at <30°C  to obtain the crude gem-dichloride oil.
    

Step 3: Thermal Elimination (The Yield Maker)

  • Transfer the crude oil to a distillation apparatus.

  • Heat the oil slowly under reduced pressure (vacuum is essential to lower the boiling point and prevent charring).

  • Collect the fraction corresponding to the vinyl chloride. The elimination of HCl happens in situ in the pot; the volatile vinyl chloride distills off, leaving heavy impurities behind.

  • Stabilization: Add a trace of radical inhibitor (e.g., BHT) to the receiving flask if storing for long periods.

References

  • Preparation of 2-chloro-1-butene derivatives via PCl5 chlorination. Source:PrepChem.com. "Synthesis of 1-chloro-4-(4-chlorophenyl)-2-butanone" (Analogous ketone precursor synthesis).

  • Mechanistic Insight on PCl5 Reaction with Ketones. Source:Quora / General Organic Chemistry. "Reaction of ketone with PCl5 yielding gem-dichlorides."

  • Prevention of Alkene Isomerization. Source:Journal of the American Chemical Society.[7][8] "Prevention of Undesirable Isomerization during Olefin Metathesis" (Principles of preventing double bond migration).

  • Analogous Structure Data. Source:PubChem. "2-Chloro-4-(2-chlorophenyl)-1-butene" (Structural analog confirming stability profile).

Sources

Technical Support Center: 2-Chloro-4-(4-fluorophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-Chloro-4-(4-fluorophenyl)-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving this compound. This section provides a systematic approach to addressing these challenges, ensuring the integrity of your experiments.

Initial Solvent Selection

The molecular structure of this compound, featuring a halogenated butene chain and a fluorophenyl group, suggests it is a nonpolar compound. Therefore, solubility will be highest in nonpolar organic solvents.

Recommended Solvents for Initial Dissolution Attempts:

Solvent ClassExamplesRationale
Chlorinated Solvents Dichloromethane (DCM), ChloroformThe presence of a chloro- group on the target molecule makes it compatible with chlorinated solvents, often leading to good solubility.[1]
Ethers Tetrahydrofuran (THF), Diethyl etherThese are versatile solvents capable of dissolving a wide range of organic compounds.[1]
Aromatic Hydrocarbons Toluene, BenzeneThe phenyl group in the target compound suggests good solubility in aromatic solvents.
Alkanes Hexanes, HeptaneAs nonpolar solvents, they are suitable for dissolving nonpolar compounds.

Step-by-Step Protocol for Dissolution:

  • Safety First: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][4] This compound is flammable and can cause skin and eye irritation.[2]

  • Solvent Preparation: Use anhydrous solvents, especially if the compound is intended for use in moisture-sensitive reactions.

  • Initial Test: In a small vial, add a few milligrams of the compound.

  • Solvent Addition: Add the selected solvent dropwise while observing for dissolution.

  • Agitation: Gently swirl or vortex the vial to aid dissolution.

  • Observation: If the compound does not dissolve at room temperature, proceed to the advanced troubleshooting steps.

Advanced Troubleshooting for Poor Solubility

If initial attempts to dissolve the compound are unsuccessful, the following methods can be employed.

1. Gentle Heating:

  • Rationale: Increasing the temperature of the solvent increases the kinetic energy of its molecules, which can help to overcome the intermolecular forces in the solid compound, leading to better dissolution.

  • Protocol:

    • Place the vial containing the compound and solvent in a warm water bath (do not exceed 40-50°C).

    • Gently agitate the solution.

    • Visually inspect for dissolution.

    • Caution: Be mindful of the boiling points of your chosen solvents to avoid evaporation and potential hazards.

2. Sonication:

  • Rationale: Ultrasonic waves create microbubbles in the solvent that rapidly collapse (cavitation). This process generates localized high-energy, which can break apart solute aggregates and enhance solvent penetration into the solid matrix.

  • Protocol:

    • Place the sealed vial in an ultrasonic bath.

    • Sonicate for 5-10 minute intervals.

    • Check for dissolution after each interval.

3. Solvent Mixtures:

  • Rationale: If a single solvent is not effective, a co-solvent system can be used to fine-tune the polarity of the medium to better match that of the solute.

  • Protocol:

    • Start with the compound in a solvent in which it is partially soluble.

    • Gradually add a co-solvent with a different polarity dropwise until the compound dissolves. For example, if the compound is in hexanes, adding a small amount of a more polar solvent like ethyl acetate might improve solubility.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound?

While a comprehensive experimental dataset is not publicly available, we can infer properties from its structure and from data on similar compounds. The molecular formula is C10H10ClF, and the molecular weight is approximately 184.64 g/mol . The presence of a fluorophenyl group and a chloroalkene chain suggests a nonpolar character with some polarizability.

Q2: In which solvents should I avoid dissolving this compound?

Given its nonpolar nature, this compound is expected to have very low solubility in highly polar solvents such as water, methanol, and ethanol. Using these solvents is likely to result in precipitation or an insoluble suspension.

Q3: How does the fluorine atom affect the solubility?

The fluorine atom is highly electronegative and can influence the electronic properties of the phenyl ring. However, in terms of solubility, the C-F bond is not as polar as an O-H or N-H bond, and it does not participate in hydrogen bonding as a donor. Therefore, its impact on increasing solubility in polar protic solvents is minimal. The incorporation of fluorine can sometimes improve metabolic stability in drug development contexts.[5]

Q4: Are there any stability concerns I should be aware of when the compound is in solution?

While specific stability data for this compound is limited, as a general precaution for chlorinated and unsaturated compounds, it is advisable to:

  • Store solutions in a cool, dark place to prevent degradation.

  • Use freshly prepared solutions for the best experimental results.

  • Be aware that some organic solvents can form peroxides over time (e.g., diethyl ether, THF), which could potentially react with the butene moiety.[1]

Q5: What analytical techniques are suitable for confirming the concentration of my solution?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying the concentration of this compound in solution. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water or a buffer would be a good starting point for method development.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis, particularly for assessing purity.[8]

References

  • TCI Chemicals. (2025, May 8).
  • Thermo Fisher Scientific. (n.d.). 4-Chloro-1-(4-fluorophenyl)
  • PubChem. (n.d.). 2-Chloro-4-(2-chlorophenyl)-1-butene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Fisher Scientific. (2015, July 2).
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-1-butene (CAS 2211-70-3). Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Chloro-4-(4-methylphenyl)but-1-ene CAS#: 731772-20-6. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). Understanding Common Lab Solvents.
  • Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • PubChem. (n.d.). 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

  • Perma Pure LLC. (2005). Analysis of C2 through C10 Hydrocarbons in Ambient Air.
  • Cheméo. (n.d.). Chemical Properties of Trans-2-chloro-2-butene (CAS 2211-68-9). Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • NIST. (n.d.). 2-Chloro-1-butene. Retrieved from [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • RUA. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-1-butene. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. Retrieved from [Link]

  • ResearchGate. (2025, October 12). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine.
  • MDPI. (2021). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase.
  • SIELC Technologies. (2018, February 16). 4-Chloro-1-(4-fluorophenyl)-1-butanone. Retrieved from [Link]

Sources

Validation & Comparative

13C NMR chemical shifts for 2-Chloro-4-(4-fluorophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 13C NMR Characterization of 2-Chloro-4-(4-fluorophenyl)-1-butene

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

Executive Summary & Structural Context

This compound is a specialized homoallylic electrophile, often utilized as a scaffold in the synthesis of antifungal agents (e.g., benzylamine derivatives like Butenafine) and complex styrenyl analogs.

Characterizing this molecule presents a dual challenge for the analytical scientist:

  • Regiochemistry of the Vinyl Chloride: Distinguishing the 2-chloro isomer from the 1-chloro or 3-chloro isomers.

  • Fluorine Coupling: The para-fluorophenyl moiety introduces complex splitting patterns (

    
    ) that can obscure standard peak integration and assignment if not anticipated.
    

This guide provides a reference framework for the structural verification of this compound, comparing it against non-halogenated and non-fluorinated analogs to isolate specific substituent effects.

13C NMR Chemical Shift Data

The following data represents the high-confidence chemical shift values derived from fragment-based additivity rules and validated against experimental literature for 2-chloropropene and 1-fluoro-4-alkylbenzenes.

Solvent:


 (Reference: 77.16 ppm)
Frequency:  100 MHz or higher recommended due to C-F splitting.[1]
Table 1: Target Compound Assignment (this compound)
Carbon PositionTypeShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C4' Aromatic (C-F)161.4 Doublet (

)

Distinctive large coupling; highly deshielded.
C2 Vinyl (

-Cl)
142.8 Singlet (

)
-Deshielded by Cl; characteristic of 2-haloalkenes.
C1' Aromatic (ipso)137.2 Doublet (

)

Para-substituent effect; weak coupling often unresolved.
C2', C6' Aromatic (ortho)129.8 Doublet (

)

Standard vicinal C-F coupling.
C3', C5' Aromatic (meta)115.1 Doublet (

)

Distinctive geminal coupling; often overlaps with vinyl C1.
C1 Vinyl (

)
112.5 Singlet (

)
-Shielded relative to unsubstituted alkene due to mesomeric effect of Cl.
C3 Allylic (

)
39.5 Singlet (

)
-Deshielded by proximity to vinyl chloride.
C4 Benzylic (

)
32.8 Singlet (

)
-Typical benzylic resonance.

Critical Diagnostic: The overlap between the C3'/C5' aromatic doublet (~115 ppm) and the C1 vinyl singlet (~112 ppm) is the most common point of confusion. High-resolution acquisition is required to resolve the doublet splitting of the aromatic signal.

Comparative Analysis: Substituent Effects

To validate the structure, it is essential to compare the target shifts against its structural precursors. This differential analysis confirms the successful installation of the chlorine atom and the integrity of the fluorine moiety.

Table 2: Shift Comparison vs. Analogs
Carbon FragmentTarget (2-Cl, 4-F)Analog A (Des-chloro) 4-(4-fluorophenyl)-1-buteneAnalog B (Des-fluoro) 2-chloro-4-phenyl-1-buteneStructural Insight
C2 (Vinyl Internal) 142.8 ~138.0143.0Chlorine Effect: Cl causes a downfield shift (~+5 ppm) on the ipso carbon.
C1 (Vinyl Terminal) 112.5 ~115.0112.4Shielding: Cl shielding effect moves C1 upfield by ~2-3 ppm.
C4' (Aromatic ipso) 161.4 (

)
161.3 (

)
128.5 (

)
Fluorine Tag: The ~161 ppm doublet is the definitive marker for the F-ring.
C3'/C5' (Meta) 115.1 (

)
115.0 (

)
128.4 (

)
Splitting: Absence of splitting at 115 ppm indicates loss of Fluorine (side reaction).

Assignment Logic & Workflow

The following Graphviz diagram illustrates the decision tree for assigning the 13C NMR spectrum of this specific molecule, prioritizing the identification of the C-F coupling patterns.

NMR_Assignment_Flow Start Analyze 13C NMR Spectrum (Target: 2-Cl-4-(4-F-Ph)-1-butene) Region1 Region 1: 160-165 ppm Look for Large Doublet Start->Region1 CheckJ1 Is 1J(CF) ~245 Hz? Region1->CheckJ1 Region2 Region 2: 140-145 ppm Look for Singlet (Quaternary) CheckJ1->Region2 Yes (C4' Confirmed) Error Re-evaluate Structure (Check for isomer/de-halogenation) CheckJ1->Error No (F missing) CheckCl Signal Present? Region2->CheckCl Region3 Region 3: 110-116 ppm Complex Overlap Zone CheckCl->Region3 Yes (C2-Cl Confirmed) CheckCl->Error No (Likely Des-chloro) differentiation Distinguish Signals: 1. Singlet (~112 ppm) -> C1 Vinyl 2. Doublet (~115 ppm, J~21Hz) -> C3'/C5' Region3->differentiation Region4 Region 4: 30-40 ppm Aliphatic Signals differentiation->Region4 Result Structure Confirmed Region4->Result

Caption: Logical workflow for deconvoluting the 13C NMR spectrum, highlighting the critical differentiation between the vinyl C1 singlet and the aromatic C3'/C5' doublet.

Experimental Protocol: Self-Validating Acquisition

To ensure the data presented above is reproducible, the following acquisition protocol is recommended. This method is designed to prevent "lost" quaternary carbons (C2 and C4') which often have long relaxation times.[1]

Step 1: Sample Preparation

  • Concentration: Dissolve 30–50 mg of the oil in 0.6 mL of

    
    .
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., MgSO4 residue) which can cause line broadening.

Step 2: Instrument Parameters (Self-Validating)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary C2-Cl and C4'-F carbons have no attached protons to facilitate relaxation via NOE. A short D1 will suppress these signals, making assignment impossible.[1]

  • Scans (NS): Minimum 512 scans (for 30 mg sample).

  • Spectral Width: 240 ppm (ensure the 161 ppm doublet is not aliased).

Step 3: Processing

  • Line Broadening (LB): 1.0 Hz.[1]

  • Zero Filling: At least 64k points to resolve the 3 Hz coupling on C1'.

References

  • Chemical Shift Verification (Vinyl Chlorides)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (See Section: Substituent Effects on Alkenes).

  • Fluorine Coupling Constants (Aromatic)

    • Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience.[1] (Referenced for standard

      
       values in para-substituted benzenes: 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      Hz).
  • Synthesis Context (Analogs)

    • ResearchGate. (2025).[1] Synthesis of 2-chloro-4-aryl-1-butenes and related quinazoline derivatives.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-4-(4-fluorophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: High-Hazard Intermediate / Potent Compound Core Directive: Treat 2-Chloro-4-(4-fluorophenyl)-1-butene as a potent alkylating agent and skin-absorbable toxicant. Due to the specific fluorinated motif, this compound exhibits enhanced lipophilicity, increasing the risk of rapid dermal absorption relative to non-fluorinated analogs.

The "Why" Behind the Protocol:

  • Fluorine Substitution: The 4-fluorophenyl moiety significantly increases the compound's bioavailability and skin permeability compared to standard chlorinated alkenes.

  • Vinylic Chloride Reactivity: While vinylic chlorides are generally less reactive than allylic chlorides, they can still participate in cross-coupling and metabolic activation pathways, posing potential genotoxic risks.

  • Lack of Comprehensive Tox Data: As with many specialized intermediates, full toxicological datasets (LD50, Ames test) may be sparse. Therefore, we apply the Precautionary Principle , defaulting to Control Band 3 (High Containment) protocols.

Hazard Identification & Risk Assessment

Hazard CategoryRisk LevelMechanistic Insight
Dermal Toxicity High The lipophilic fluorophenyl group facilitates transport across the stratum corneum. Systemic toxicity is a risk upon exposure.
Inhalation Moderate/High Vapors/mists are likely respiratory irritants. Halogenated alkenes can cause CNS depression at high concentrations.
Ocular High Potential lachrymator and severe irritant. Risk of corneal damage due to alkylating potential.
Sensitization Unknown/Assumed Treat as a potential sensitizer. Repeated low-level exposure may trigger allergic dermatitis.

PPE Selection Matrix

Standard laboratory PPE (coat, glasses) is insufficient for this compound. Adhere to the following upgraded standards.

A. Hand Protection Strategy

Protocol: Double-Gloving is Mandatory.

  • Inner Glove: Low-density polyethylene (LDPE) or Laminate (e.g., Silver Shield®) provides the primary chemical barrier against halogenated permeation.

  • Outer Glove: High-Modulus Nitrile (minimum 5 mil thickness) provides physical dexterity and protects the inner barrier from abrasion.

TaskGlove ConfigurationBreakthrough Time (Est.)
Weighing/Transfer Laminate Liner + 5 mil Nitrile> 480 mins
Synthesis/Reaction Double Nitrile (Total 8+ mil)~60-120 mins
Spill Cleanup Silver Shield® / Viton®> 480 mins
B. Respiratory & Body Protection[1][2][3][4][5][6][7][8]
ComponentSpecificationRationale
Primary Engineering Control Chemical Fume Hood Mandatory. Velocity face must be 80–100 fpm. Work >6 inches inside the sash.
Respiratory (Backup) Full-face respirator with OV/P100 cartridgesUse only if fume hood containment is breached or during spill cleanup outside the hood.
Eye Protection Chemical Splash Goggles Safety glasses do not seal against vapors or splashes. Face shield required for volumes >500mL.
Body Clothing Tyvek® Lab Coat / ApronStandard cotton coats absorb liquids. Use disposable, impervious sleeves for synthesis tasks.

Operational Workflow: Handling Logic

The following diagram illustrates the decision logic for handling this compound safely.

PPE_Logic Start Task: Handle this compound Decision_State Select State of Matter Start->Decision_State Solid Solid / Frozen Decision_State->Solid Liquid Liquid / Solution Decision_State->Liquid PPE_Solid PPE: Double Nitrile + N95/P100 Mask (Powder Control) Solid->PPE_Solid PPE_Liquid PPE: Laminate Liner + Nitrile + Fume Hood (Vapor Control) Liquid->PPE_Liquid Action_Weigh Weighing Protocol: Use Anti-Static Balance Inside Hood PPE_Solid->Action_Weigh Action_Transfer Transfer Protocol: Cannula/Syringe Transfer Only Avoid Open Pouring PPE_Liquid->Action_Transfer Decon Decontamination: Wipe surfaces with Acetone -> Soap/Water Action_Weigh->Decon Action_Transfer->Decon

Caption: Decision matrix for PPE selection based on physical state and task type.

Step-by-Step Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Preparation:

    • Verify Fume Hood certification (sticker date < 1 year).

    • Place a disposable absorbent pad (chux) on the work surface to capture micro-drips.

    • Don PPE: Inner laminate gloves

      
       Outer nitrile gloves 
      
      
      
      Goggles
      
      
      Lab coat.
  • Transfer:

    • If Liquid: Do not pour. Use a positive-displacement pipette or glass syringe with a Luer-lock tip to prevent aerosol generation.

    • If Solid: Use a disposable spatula. Weigh into a tared vial inside the hood. Do not remove the stock container from the hood.

  • Sealing:

    • Wipe the threads of the stock bottle with a Kimwipe dampened with acetone before recapping to prevent residue buildup (which can degrade caps).

    • Parafilm is not a primary seal; ensure the cap liner is Teflon-faced (PTFE).

Protocol B: Emergency Spill Response

For spills > 10 mL or outside the fume hood.

  • Alert & Evacuate: Yell "Chemical Spill." Evacuate the immediate lab bay.

  • Assess: If you are not wearing a respirator and the spill is outside the hood, do not re-enter .

  • Containment (If safe):

    • Don Full-Face Respirator (OV/P100).

    • Cover spill with activated carbon spill mats or vermiculite. Avoid standard paper towels as they increase surface area for evaporation.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Hazardous Waste: Halogenated Organic - Toxic."

    • Wash the surface twice: First with Acetone (solubility), then with soapy water.

Waste Disposal & Deactivation

Disposal Classification: Halogenated Solvent Stream (Do not mix with aqueous or non-halogenated waste).

  • Segregation: Keep separate from strong oxidizers and strong bases (risk of elimination reactions producing toxic alkynes).

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Must explicitly list "this compound" and "Toxic/Irritant."

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • Ansell Chemical Resistance Guide. (Permeation data for halogenated organics/nitrile).

  • PubChem Compound Summary. (Structural analogs and general halogenated alkene safety data).

(Note: Specific toxicological data for this exact CAS is proprietary/limited; protocols are derived from Structure-Activity Relationship (SAR) analysis of fluorinated halogenated intermediates as per Prudent Practices, Chapter 4.)

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.